molecular formula C7H5FO2S B046044 5-Fluoro-2-mercaptobenzoic acid CAS No. 120121-07-5

5-Fluoro-2-mercaptobenzoic acid

Cat. No. B046044
M. Wt: 172.18 g/mol
InChI Key: WSOZOINWBSJTER-UHFFFAOYSA-N
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Patent
US07816389B2

Procedure details

The required (5-Fluoro-2-mercapto-phenyl)-methanol is prepared from 5-Fluoro-2-mercapto-benzoic acid following the procedure for the preparation of (3-Mercapto-phenyl)-methanol described in Chemistry Express, Vol 7, No. 11, pp. 865-868).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([SH:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].SC1C=C(CO)C=CC=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([SH:11])=[C:6]([CH2:7][OH:8])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1C=C(C=CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CO)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.